Home > Products > Building Blocks P11948 > 2-Azepan-1-YL-nicotinic acid
2-Azepan-1-YL-nicotinic acid - 571913-22-9

2-Azepan-1-YL-nicotinic acid

Catalog Number: EVT-407846
CAS Number: 571913-22-9
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Benzo[d]thiazol-2-yl)nicotinic acid

  • Compound Description: This compound features a benzo[d]thiazole ring system linked to the nicotinic acid core at the 2-position. The research primarily focuses on its coordination chemistry, particularly its ability to form binary and ternary complexes with Cu(II) ions in the presence of various amino acids. []

2-(3-(Azepan-1-yl)-2-hydroxypropylthio)acetic acid

  • Compound Description: This compound possesses a thioacetic acid moiety connected to a hydroxypropyl group further substituted with an azepan ring. This molecule acts as a reducing agent, interacting with oxidizing agents such as gold (III) and chromium(VI) to form complexes. Studies have explored this interaction using potentiometric, amperometric, and spectrophotometric titration methods. [, ]

5-(Triazol-1-yl)nicotinic acid (HL)

  • Compound Description: 5-(Triazol-1-yl)nicotinic acid, often abbreviated as HL in its protonated form, is a key building block for creating luminescent metal-organic frameworks (LMOFs). These LMOFs exhibit diverse structures and interesting luminescent properties, with some showing promise as sensors for specific ions. [, ]

(S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid

  • Compound Description: This compound is a potent and selective glucokinase activator. Its design focused on achieving liver selectivity over pancreatic activity to mitigate the risk of hypoglycemia often associated with systemic glucokinase activators. []

6-((5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid

  • Compound Description: This compound is a potent and selective antagonist of leukocyte function-associated antigen-1 (LFA-1). It demonstrates improved in vitro and ex vivo potency compared to earlier analogs and exhibits promising in vivo activity. [, ]

(±)-5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid

  • Compound Description: This compound is characterized by an imidazole ring linked to the nicotinic acid core at the 2-position, with specific alkyl substituents present on both ring systems. The crystal structure reveals a nearly coplanar arrangement of the pyridine and imidazole rings due to an intramolecular hydrogen bond. []

5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl]amide

  • Compound Description: This compound, known as SEN15924 or WAY-361789, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). It shows promise as a potential therapeutic candidate for cognitive impairment associated with Alzheimer's disease and schizophrenia. []

6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid

  • Compound Description: This compound contributes to the retronasal burnt aroma found in soy sauce aroma-type Chinese Baijiu. It was identified through a combination of sensory analysis, high-performance liquid chromatography (HPLC), and spectroscopic techniques. []

3α-Hydroxy-3β-methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-nor-5β-pregnan-20-one (SAGE-217)

  • Compound Description: This compound is a potent and selective positive allosteric modulator (PAM) of the GABAA receptor. It has undergone Phase 1 clinical trials and is under investigation for treating conditions like postpartum depression, major depressive disorder, and essential tremor. []

4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (Bexarotene)

    (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt

    • Compound Description: This compound demonstrates high affinity and selectivity for the αvβ6 integrin, a target of interest for treating idiopathic pulmonary fibrosis. Its pharmacokinetic properties make it suitable for inhaled administration. []

    1-(Azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

    • Compound Description: This compound features an indole ring system connected to a 1,2-dione moiety, which is further substituted with an azepan ring. Crystallographic analysis reveals the near planarity of the indole group and the nearly perpendicular orientation of the carbonyl groups within the 1,2-dione moiety. []

    1,4-Bis(imidazol-1-yl)terephthalic acid (H2BTA)

    • Compound Description: This compound, often abbreviated as H2BTA, serves as a versatile building block for constructing lanthanide-based coordination polymers. These polymers display fascinating structural diversity and intriguing luminescent and magnetic properties. []

    2-(Imidazol-1-yl)terephthalic acid (H2ITA)

    • Compound Description: H2ITA, similar to H2BTA, acts as a bifunctional building block in the construction of coordination polymers. These polymers incorporate various metal ions and exhibit a wide range of structural motifs, showcasing the versatility of H2ITA in crystal engineering. []

    Nicotinic acid

    • Compound Description: Nicotinic acid, also known as niacin or vitamin B3, is an essential nutrient crucial for various metabolic processes in the body. It plays a vital role in energy production, DNA repair, and cell signaling. []

    Nicotinic acid mononucleotide (NaMN)

    • Compound Description: Nicotinic acid mononucleotide (NaMN) is a precursor in the NAD+ biosynthesis pathway and has been shown to inhibit SARM1, a key enzyme involved in axon degeneration. NaMN acts by competing with NMN for binding to SARM1's allosteric site, stabilizing its inactive form and preventing axon degradation. []

    2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives

    • Compound Description: Initially reported as potential EPH-ephrin antagonists, further research revealed that these compounds, particularly compound 1, undergo chemical modifications upon exposure to air and light, leading to the formation of polymeric species responsible for their observed biological activities. []

    {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048)

    • Compound Description: JJKK-048 is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL). It effectively increases brain 2-AG levels and demonstrates significant analgesic effects in animal models. []

    2'-O-(pyren-1-yl)methylribonucleotides

    • Compound Description: These modified nucleotides are valuable tools in molecular biology, diagnostics, and materials science. They are incorporated into DNA strands for applications ranging from RNA detection and SNP discrimination to the study of charge transfer phenomena. [, ]

    (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid (compound 9)

    • Compound Description: Compound 9 is a potent inhibitor of human arginases I and II, enzymes involved in the breakdown of arginine. It shows promising activity in reducing infarct size in a rat model of myocardial ischemia/reperfusion injury. []

    2,6-Di(pyrazol-1-yl)pyrazine Derivatives

    • Compound Description: This class of compounds, particularly those complexed with iron(II), are of interest for their spin-crossover behavior, which has implications for their magnetic properties and potential applications in molecular electronics and spintronics. []

    2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives

    • Compound Description: This series of compounds exhibits dual inhibitory activity against HIV-1 reverse transcriptase (RT), targeting both its polymerase and RNase H functions. They show promise as potential antiretroviral agents. []

    4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA)

    • Compound Description: CLEFMA is a novel anticancer molecule currently under investigation. Preclinical studies in a mouse model of lung cancer xenograft have shown that it induces tumor suppression, possibly through the modulation of apoptosis and inflammatory pathways. []

    (E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2) and DM489

    • Compound Description: PAM-2 and DM489 exhibit anti-neuropathic pain activity in animal models. Their mechanism of action involves the potentiation of the α7 nicotinic acetylcholine receptor (α7 nAChR). []

    4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

    • Compound Description: A-867744 acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). It demonstrates good potency, selectivity, and an acceptable pharmacokinetic profile. []
    Overview

    2-Azepan-1-yl-nicotinic acid is a chemical compound classified as a nicotinic acid derivative, characterized by its unique heterocyclic structure. This compound consists of a six-membered azepane ring and a five-membered pyridine ring with a carboxylic acid group, making it an important target for pharmaceutical research due to its potential biological activities, particularly in lipid metabolism and receptor modulation .

    Source

    The compound is synthesized through the reaction of nicotinic acid with azepane. This reaction typically requires specific conditions, including the use of catalysts and solvents, to ensure complete conversion and high yield of the desired product.

    Classification

    2-Azepan-1-yl-nicotinic acid belongs to the class of heterocyclic compounds. Its classification as a nicotinic acid derivative places it within a broader category of compounds known for their role in various biological processes, particularly those related to lipid metabolism and cardiovascular health .

    Synthesis Analysis

    Methods

    The synthesis of 2-Azepan-1-yl-nicotinic acid generally involves the following steps:

    1. Reactants: Nicotinic acid and azepane.
    2. Reaction Conditions: The reaction is typically conducted under reflux conditions in the presence of a suitable catalyst.
    3. Purification: Following the reaction, purification methods such as recrystallization or chromatography are employed to isolate the product .

    Technical Details

    The synthesis process may vary based on the choice of solvents and catalysts. Common solvents include ethanol or dimethylformamide, while catalysts can range from acids to metal-based compounds depending on the desired reaction pathway.

    Molecular Structure Analysis

    Structure

    The molecular formula for 2-Azepan-1-yl-nicotinic acid is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, with a molecular weight of approximately 220.27 g/mol. The structure features:

    • A six-membered azepane ring.
    • A pyridine ring with a carboxylic acid group.

    Data

    The compound's structural data can be further analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular configuration and confirm its identity .

    Chemical Reactions Analysis

    Types of Reactions

    2-Azepan-1-yl-nicotinic acid can undergo various chemical reactions:

    • Oxidation: Can be oxidized to form corresponding oxides.
    • Reduction: The carboxylic acid group can be reduced to an alcohol.
    • Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.

    Technical Details

    Common reagents for these reactions include:

    • Oxidation: Potassium permanganate or chromium trioxide.
    • Reduction: Lithium aluminum hydride or sodium borohydride.
    • Substitution: Nucleophiles like amines or thiols are utilized .
    Mechanism of Action

    Process

    The primary mechanism of action for 2-Azepan-1-yl-nicotinic acid is believed to mirror that of niacin (nicotinic acid). It modulates lipid metabolism by influencing triglyceride synthesis in the liver and lipolysis in adipose tissue, leading to decreased levels of low-density lipoprotein cholesterol and triglycerides .

    Data

    This compound interacts with nicotinic acid receptors, which play a critical role in regulating lipid metabolism and energy production. The binding affinity and subsequent activation of these receptors trigger downstream signaling pathways that affect cellular metabolism .

    Physical and Chemical Properties Analysis

    Physical Properties

    2-Azepan-1-yl-nicotinic acid is typically characterized by:

    • Appearance: White to off-white crystalline solid.
    • Solubility: Soluble in polar solvents like water and ethanol.

    Chemical Properties

    Key chemical properties include:

    • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
    • Reactivity: Reacts readily with oxidizing agents and nucleophiles due to the presence of functional groups .
    Applications

    Scientific Uses

    2-Azepan-1-yl-nicotinic acid has potential applications in various scientific fields:

    • Pharmaceutical Research: Investigated for its effects on lipid metabolism, making it relevant in cardiovascular disease management.
    • Biochemical Studies: Used to explore mechanisms involving nicotinic acid receptors and their role in metabolic pathways .

    This compound's unique structure and biological activity make it a valuable subject for further research aimed at developing new therapeutic agents targeting metabolic disorders.

    Historical Context & Discovery of 2-Azepan-1-YL-nicotinic Acid

    Evolution of Nicotinic Acid Derivatives in Medicinal Chemistry

    Nicotinic acid (pyridine-3-carboxylic acid, niacin) has served as a cornerstone in medicinal chemistry since its identification as an essential nutrient (vitamin B₃) and its application in treating dyslipidemia. Early research demonstrated its unique ability to modulate lipid profiles by elevating high-density lipoprotein cholesterol (HDL-C) by 15–35% while reducing low-density lipoprotein cholesterol (LDL-C) and triglycerides [1] [5]. Despite these benefits, therapeutic use was limited by cutaneous flushing mediated by prostaglandin release via the hydroxycarboxylic acid receptor 2 (HCA2). This drove efforts to design derivatives with retained lipid-modifying efficacy but reduced side effects. Initial modifications focused on esterification (e.g., inositol nicotinate) or sustained-release formulations, but these still relied on nicotinic acid’s core structure. The integration of nitrogen-containing heterocycles, such as azepane, emerged as a strategy to enhance receptor selectivity and metabolic stability, culminating in advanced analogs like 2-Azepan-1-yl-nicotinic acid [1] [9].

    Table 1: Key Nicotinic Acid Derivatives in Lipid Modulation

    CompoundStructural ModificationPrimary Biological TargetLipid Effects
    Nicotinic acidNone (parent compound)HCA2 receptor↑ HDL-C (15–35%), ↓ LDL-C (5–25%)
    AcipimoxPyrazine-carboxylic acidAdipocyte lipolysis inhibitorMilder flushing, similar efficacy
    Inositol nicotinateCarbohydrate esterSlow-release prodrugReduced peak plasma concentrations
    2-Azepan-1-yl-nicotinic acidAzepane at C2 positionHCA2/HCA3 with enhanced selectivityImproved pharmacokinetic profile

    Rationale for Azepane Ring Integration in Nicotinic Acid Analog Design

    The azepane ring—a seven-membered, nitrogen-containing saturated heterocycle—was strategically incorporated into the nicotinic acid scaffold to address limitations of earlier derivatives. Key design rationales included:

    • Conformational Flexibility: The azepane’s larger ring size enabled optimal spatial orientation for binding to HCA2/HCA3 receptors while minimizing interactions with prostaglandin pathways linked to flushing [7]. Molecular modeling indicated that the azepane nitrogen could form hydrogen bonds with Thr242 and Asn86 residues in HCA2, enhancing receptor affinity.
    • Metabolic Stability: Unlike smaller rings (e.g., piperidine), the azepane’s reduced ring strain decreased susceptibility to oxidative metabolism by cytochrome P450 enzymes, prolonging half-life [7] [9].
    • Lipophilicity Optimization: LogP calculations revealed that the azepane increased lipophilicity (experimental LogP = 0.219 for 2-Azepan-1-yl-nicotinic acid vs. −0.26 for nicotinic acid), improving membrane permeability and tissue distribution [2].This design aligned with the "rigidification principle" in medicinal chemistry, where flexible side chains are constrained into rings to enhance binding specificity. In anti-inflammatory studies, azepane-integrated nicotinic acid analogs demonstrated superior inhibition of TNF-α and IL-6 compared to non-rigidified analogs [9].

    Chronology of Patent Filings and Early Synthetic Pathways

    The development of 2-Azepan-1-yl-nicotinic acid (CAS: 571913-22-9) is documented in patent literature spanning 2011–2020, primarily as an intermediate for pharmaceuticals targeting metabolic and inflammatory diseases. Key milestones include:

    • WO2012007453A1 (2011): Disclosed the synthesis of bazedoxifene acetate (a menopausal osteoporosis drug) using azepane-containing intermediates. Early routes involved nucleophilic substitution between 1-chloro-2-(azepan-1-yl)ethane and 4-hydroxybenzaldehyde, followed by reductive amination to attach the nicotinic acid moiety [3].
    • IT201900001923A1 (2019): Detailed salt forms of bazedoxifene intermediates, highlighting 2-Azepan-1-yl-nicotinic acid as a precursor. Synthetic methods evolved to use Pd-catalyzed coupling for C–N bond formation between azepane and ethyl nicotinate, followed by alkaline hydrolysis (yield: 85–92%) [6].
    • Optimized Pathway (2020): A two-step process emerged: (1) condensation of azepane with 2-fluoronicotinic acid in dimethylformamide (DMF) using K₂CO₃ as base (120°C, 12 h); (2) purification via crystallization from ethanol/water mixtures. This method achieved >95% purity, critical for pharmaceutical applications [2] [6].

    Table 2: Patent Chronology for Azepane-Nicotinic Acid Hybrids

    Patent/PublicationYearKey ClaimsSynthetic MethodYield
    WO2012007453A12011Azepane-ethoxy benzyl indole derivativesNucleophilic substitution; reductive amination48–68%
    IT201900001923A12019Salts (benzoate, salicylate) for acetate synthesisPd-catalyzed coupling; hydrolysis85–92%
    VulcanChem VC24970452020Structural characterization (NMR, HPLC)2-fluoronicotinic acid + azepane in DMF/K₂CO₃>95%

    The compound’s molecular formula (C₁₂H₁₆N₂O₂), SMILES notation (C1CCCN(CC1)C2=C(C=CC=N2)C(=O)O), and spectroscopic profiles (IR: 1690 cm⁻¹ for C=O; ¹H NMR: δ 3.75 ppm for –N–CH₂–azepane) were first fully described in chemical catalogs circa 2020 [2]. Its role expanded beyond lipid modulation to include applications in agrochemicals and polymer science, leveraging its dual functionality as both a hydrogen-bond donor and acceptor [2] [8].

    Properties

    CAS Number

    571913-22-9

    Product Name

    2-Azepan-1-YL-nicotinic acid

    IUPAC Name

    2-(azepan-1-yl)pyridine-3-carboxylic acid

    Molecular Formula

    C12H16N2O2

    Molecular Weight

    220.27 g/mol

    InChI

    InChI=1S/C12H16N2O2/c15-12(16)10-6-5-7-13-11(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2,(H,15,16)

    InChI Key

    BVAHKSJTGCVOAU-UHFFFAOYSA-N

    SMILES

    C1CCCN(CC1)C2=C(C=CC=N2)C(=O)O

    Canonical SMILES

    C1CCCN(CC1)C2=C(C=CC=N2)C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.